2-(1-methyl-1H-indol-3-yl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)acetamide
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Overview
Description
2-(1-methyl-1H-indol-3-yl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)acetamide is a complex organic compound that features a combination of indole, triazole, pyrazine, and pyrrolidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-indol-3-yl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the indole and triazole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-1H-indol-3-yl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
2-(1-methyl-1H-indol-3-yl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-indol-3-yl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(1-methyl-1H-indol-3-yl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)acetamide: This compound is unique due to its specific combination of functional groups and structural features.
Other Indole-Triazole Compounds: These compounds share some structural similarities but may differ in their specific substituents and overall structure.
Pyrazine Derivatives: These compounds contain the pyrazine moiety but may lack the indole and triazole components.
Uniqueness
The uniqueness of this compound lies in its specific combination of indole, triazole, pyrazine, and pyrrolidine moieties, which confer distinct chemical and biological properties .
Biological Activity
The compound 2-(1-methyl-1H-indol-3-yl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)acetamide is a novel synthetic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and pharmacological implications of this compound, drawing from various studies and research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate indole and triazolo-pyrazine moieties. The synthetic pathways often utilize cyclization reactions that can be catalyzed by metals or proceed through metal-free methods. These methods yield derivatives that exhibit diverse biological activities.
Biological Activity Overview
The biological activity of the compound has been explored in various contexts:
Anticancer Activity
Research indicates that derivatives of the indole scaffold possess significant anticancer properties. For instance, compounds with similar structures have demonstrated efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound has been evaluated for its ability to inhibit nucleophosmin 1 (NPM1), a protein implicated in tumorigenesis. Studies have shown that targeting NPM1 can lead to reduced cell proliferation in cancer cells .
Antimicrobial Properties
The indole and triazolo-pyrazine frameworks are known for their antimicrobial activities. In vitro studies have assessed the effectiveness of related compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli. These studies typically employ disc diffusion assays to measure antibacterial efficacy, with results indicating potent activity against specific pathogens .
Antimalarial Activity
Recent investigations into the triazolo-pyrazine scaffold suggest potential antimalarial effects. The mechanism appears to involve inhibition of the PfATP4 enzyme, crucial for maintaining ion homeostasis in malaria parasites. Compounds derived from this scaffold have shown promising IC50 values against Plasmodium falciparum, indicating their potential as antimalarial agents .
Case Studies
Several case studies illustrate the biological activities of related compounds:
- Anticancer Screening : A study screened a library of compounds on multicellular spheroids to identify novel anticancer agents. The results highlighted several derivatives with significant cytotoxicity against various cancer types .
- Antimicrobial Evaluation : Another study focused on synthesizing pyrazinoindoles and evaluating their antibacterial properties against multiple strains. Results indicated selective antibacterial activity, particularly against Pseudomonas aeruginosa .
- Antimalarial Mechanism Investigation : Research into the mechanism of action for triazolo-pyrazine derivatives revealed their interference with Na+/H+ ATPase function in malaria parasites, leading to increased cellular acid load and subsequent parasite death .
Data Table: Biological Activities
Properties
IUPAC Name |
2-(1-methylindol-3-yl)-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O/c1-25-11-14(16-4-2-3-5-17(16)25)10-18(28)23-15-6-8-26(12-15)19-20-24-22-13-27(20)9-7-21-19/h2-5,7,9,11,13,15H,6,8,10,12H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFYDQYOYPYILI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NC3CCN(C3)C4=NC=CN5C4=NN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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